molecular formula C17H25N3O3S B2381103 N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946248-05-1

N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2381103
CAS RN: 946248-05-1
M. Wt: 351.47
InChI Key: UXMUSTKVHDAPOR-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use as an immunosuppressive drug. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been shown to have therapeutic potential in a variety of autoimmune and inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds. Researchers explore their use in drug development, aiming to enhance existing drugs or discover novel therapeutic agents. Notably, molecules containing the thiophene ring exhibit various pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . For instance, suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a voltage-gated sodium channel blocker and dental anesthetic) both feature thiophene frameworks .

Organic Semiconductors and Electronics

Thiophene derivatives play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). These materials find applications in flexible displays, sensors, and optoelectronic devices. The unique electronic properties of thiophene-based compounds make them valuable components in these technologies .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors. Their ability to protect metal surfaces from corrosion makes them valuable in various applications, including coatings, pipelines, and metal structures exposed to harsh environments .

Materials Science

Researchers explore the use of thiophene-based materials in material science. These compounds can be incorporated into polymers, nanocomposites, and coatings to enhance mechanical, thermal, and electrical properties. Their versatility allows tailoring of material characteristics for specific applications .

Fungicidal Activity

Specific derivatives, such as N-(thiophen-2-yl) nicotinamide, have demonstrated fungicidal activity. These lead compounds serve as promising candidates for further optimization and development as fungicides .

Radical Chemistry and Synthetic Methods

Thiophene derivatives are synthesized using various methods, including condensation reactions (such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis). These synthetic routes enable the preparation of diverse thiophene-based compounds for research and practical applications .

properties

IUPAC Name

N'-cyclopentyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c21-16(17(22)19-14-3-1-2-4-14)18-11-15(13-5-10-24-12-13)20-6-8-23-9-7-20/h5,10,12,14-15H,1-4,6-9,11H2,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMUSTKVHDAPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

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